![molecular formula C10H15O2P B14745811 2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)
2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Phenylphosphinediyl)diethanol is an organophosphorus compound with the molecular formula C10H15O2P It is characterized by the presence of a phenyl group attached to a phosphine moiety, which is further bonded to two ethanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2’-(Phenylphosphinediyl)diethanol can be synthesized through the reaction of phenylphosphine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP} + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{CH}_2\text{OH)}_2 ]
Industrial Production Methods: In an industrial setting, the production of 2,2’-(Phenylphosphinediyl)diethanol involves the use of large-scale reactors where phenylphosphine and ethylene oxide are reacted under optimized conditions. The process may include steps such as purification and distillation to obtain the compound in high purity.
Types of Reactions:
Oxidation: 2,2’-(Phenylphosphinediyl)diethanol can undergo oxidation reactions to form phosphine oxides.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or other electrophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-(Phenylphosphinediyl)diethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Phenylphosphinediyl)diethanol involves its interaction with molecular targets through its phosphine and hydroxyl groups. These interactions can lead to the formation of coordination complexes or the modification of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2’-(Phenylphosphinediyl)dimethanol: Similar structure but with methanol groups instead of ethanol.
Phenylphosphine: Lacks the ethanol groups, making it less versatile in certain reactions.
Uniqueness: 2,2’-(Phenylphosphinediyl)diethanol is unique due to the presence of both phosphine and ethanol groups, which provide a combination of reactivity and functionality that is not found in simpler phosphine compounds. This makes it particularly useful in applications requiring both coordination chemistry and hydroxyl group reactivity.
Eigenschaften
Molekularformel |
C10H15O2P |
|---|---|
Molekulargewicht |
198.20 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(phenyl)phosphanyl]ethanol |
InChI |
InChI=1S/C10H15O2P/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI-Schlüssel |
UJSFGGLNUFABPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)


![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
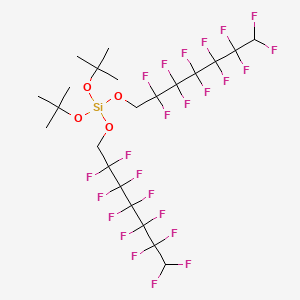


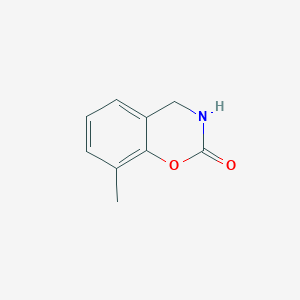
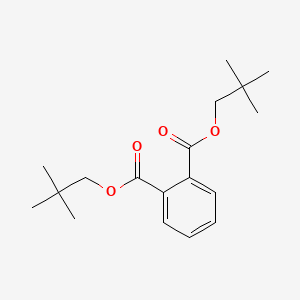
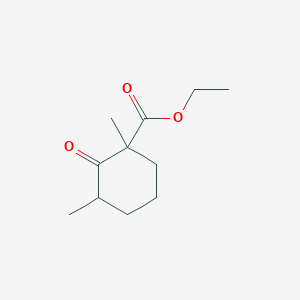
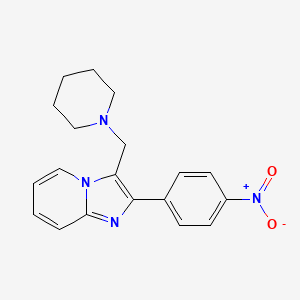
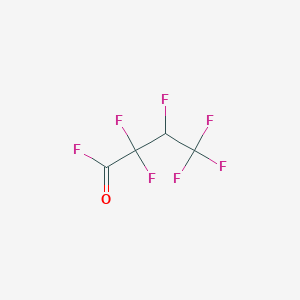
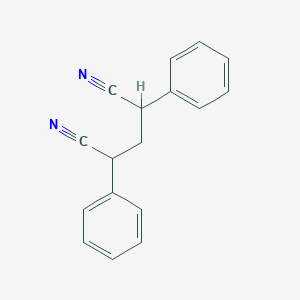
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
